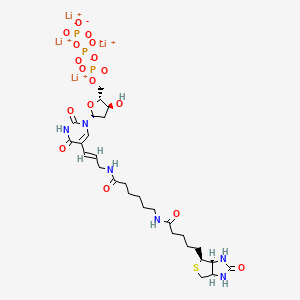
L-Cysteine-1-13C
Overview
Description
L-Cysteine-1-13C is the 13C-labeled L-Cysteine . It is a conditionally essential amino acid, which acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine . L-Cysteine suppresses ghrelin and reduces appetite in rodents and humans .
Synthesis Analysis
L-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . Cysteine is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis
The linear formula of L-Cysteine-1-13C is HSCH2CH (NH2)13CO2H . The molecular weight is 122.15 .Chemical Reactions Analysis
L-Cysteine-1-13C forms a disulfide bond in the presence of reduced glutathione, which generates a spectroscopically detectable product that is separated from the main peak by a 1.5 ppm shift .Scientific Research Applications
Monitoring Redox Status
L-Cysteine-1-13C, in the form of N-acetyl cysteine (NAC), can be used to monitor the redox status of cells in real-time . This is particularly useful in studying the balance between reductive and oxidative states in cells, which is crucial for maintaining cellular integrity .
Investigating Glutathione Chemistry
Glutathione plays a central role in metabolic chemistry and influences various therapies . NAC, a derivative of L-Cysteine, forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product . This allows researchers to study glutathione redox chemistry .
Biomolecular NMR
L-Cysteine-1-13C is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful tool for determining the structure of molecules, and the use of isotopically labeled compounds like L-Cysteine-1-13C can enhance the information obtained from these studies .
Metabolism Research
L-Cysteine-1-13C is used in research related to metabolism . The 13C label allows for the tracking of the compound through various metabolic pathways, providing insights into how the body processes L-Cysteine .
Metabolomics
In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological specimen, L-Cysteine-1-13C is used as a tracer . This allows for the study of the role of L-Cysteine in various metabolic processes .
Proteomics
L-Cysteine-1-13C is used in proteomics, the large-scale study of proteins . The 13C label can help in the identification and quantification of proteins, particularly in mass spectrometry-based proteomics .
Mechanism of Action
Target of Action
L-Cysteine-1-13C is a labeled variant of the amino acid L-Cysteine . The primary targets of L-Cysteine are the biological molecules that it acts as a precursor for, such as hydrogen sulphide (H2S), glutathione, and taurine .
Mode of Action
L-Cysteine-1-13C interacts with its targets by providing the necessary sulfur atom for the synthesis of these molecules . The 13C label allows for the tracking of the compound’s metabolic pathway, providing valuable information about its interactions and transformations.
Biochemical Pathways
L-Cysteine-1-13C is involved in several biochemical pathways due to its role as a precursor molecule. It is crucial in the synthesis of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species . It also contributes to the production of taurine, an essential nutrient involved in various physiological processes .
Pharmacokinetics
The pharmacokinetics of L-Cysteine-1-13C are similar to those of regular L-Cysteine. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain .
Result of Action
The action of L-Cysteine-1-13C results in the production of several biologically active molecules. For example, it contributes to the synthesis of glutathione, which plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress . It also suppresses ghrelin and reduces appetite in rodents and humans .
Action Environment
The action of L-Cysteine-1-13C can be influenced by various environmental factors. For instance, the presence of other nutrients and the pH of the environment can affect its absorption and distribution . Additionally, certain pathological conditions, such as cancer, aging, diabetes, obesity, neurodegeneration, and chronic inflammatory diseases, can disrupt the balance between reductive and oxidative states, affecting the action of L-Cysteine-1-13C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-sulfanyl(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-NSQKCYGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745847 | |
| Record name | L-(1-~13~C)Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cysteine-1-13C | |
CAS RN |
224054-24-4 | |
| Record name | L-(1-~13~C)Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 224054-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)


![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)
![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)